hGGPPS-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

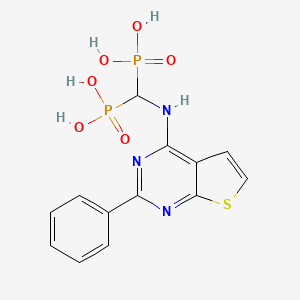

Molecular Formula |

C13H13N3O6P2S |

|---|---|

Molecular Weight |

401.27 g/mol |

IUPAC Name |

[[(2-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-phosphonomethyl]phosphonic acid |

InChI |

InChI=1S/C13H13N3O6P2S/c17-23(18,19)13(24(20,21)22)16-11-9-6-7-25-12(9)15-10(14-11)8-4-2-1-3-5-8/h1-7,13H,(H,14,15,16)(H2,17,18,19)(H2,20,21,22) |

InChI Key |

OVNNLIKSDUSVRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3C=CSC3=N2)NC(P(=O)(O)O)P(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

hGGPPS-IN-1: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

hGGPPS-IN-1, also identified as compound 18b, is a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS).[1][2] As a C-2-substituted thienopyrimidine-based bisphosphonate, this small molecule has garnered significant interest within the research and drug development communities for its targeted anti-cancer properties, particularly in the context of multiple myeloma.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Mevalonate Pathway

This compound exerts its biological effects by directly targeting and inhibiting the enzymatic activity of hGGPPS. This enzyme plays a critical role in the mevalonate pathway, a vital metabolic cascade responsible for the synthesis of isoprenoids. Specifically, hGGPPS catalyzes the formation of geranylgeranyl pyrophosphate (GGPP), a 20-carbon isoprenoid.

The inhibition of hGGPPS by this compound leads to a depletion of the intracellular pool of GGPP. This has significant downstream consequences, as GGPP is an essential substrate for a post-translational modification process known as protein geranylgeranylation.

The Role of Protein Geranylgeranylation

Geranylgeranylation is the covalent attachment of the geranylgeranyl moiety to the C-terminus of specific proteins, most notably small GTPases of the Rho, Rac, and Rap families. This lipid modification acts as a molecular switch, enabling the anchoring of these proteins to cellular membranes, which is a prerequisite for their activation and participation in a multitude of cellular signaling pathways. These pathways are integral to cell growth, proliferation, survival, and cytoskeletal organization.

By inhibiting hGGPPS, this compound effectively blocks the geranylgeranylation of these key signaling proteins. The lack of this lipid anchor prevents their localization to the cell membrane, rendering them inactive.

Downstream Signaling Effects and Anti-Cancer Activity

The disruption of small GTPase function through the inhibition of geranylgeranylation by this compound triggers a cascade of events that culminate in the induction of apoptosis, particularly in cancer cells that are highly dependent on the mevalonate pathway, such as multiple myeloma cells.

Impact on Rap1A Prenylation

A key downstream marker of hGGPPS inhibition is the reduction in the prenylation of Rap1A, a member of the Ras family of small GTPases. The unprenylated form of Rap1A is unable to participate in its normal signaling functions, leading to the disruption of pathways that control cell adhesion, proliferation, and survival.

Induction of Apoptosis in Multiple Myeloma

The anti-proliferative effects of this compound are particularly pronounced in multiple myeloma cells. By disrupting the function of critical geranylgeranylated proteins, this compound induces a state of cellular stress that ultimately leads to programmed cell death, or apoptosis.[1] This targeted induction of apoptosis in malignant cells is a cornerstone of its therapeutic potential.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

| Parameter | Value | Description |

| IC50 (hGGPPS) | 49 nM | The half maximal inhibitory concentration against human geranylgeranyl pyrophosphate synthase. |

| Cell Line | EC50 | Description |

| RPMI-8226 (Multiple Myeloma) | 460 nM | The half maximal effective concentration for inhibiting cell proliferation. |

| U266B1 (Multiple Myeloma) | 350 nM | The half maximal effective concentration for inhibiting cell proliferation. |

| OPM-2 (Multiple Myeloma) | 560 nM | The half maximal effective concentration for inhibiting cell proliferation. |

Experimental Protocols

The characterization of this compound involves a series of key in vitro experiments. The following are detailed methodologies for these assays.

hGGPPS Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant hGGPPS.

Materials:

-

Recombinant human GGPPS

-

Farnesyl pyrophosphate (FPP)

-

Isopentenyl pyrophosphate (IPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the hGGPPS enzyme to each well, followed by the diluted this compound or vehicle control (DMSO).

-

Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding a mixture of the substrates, FPP and IPP.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the amount of inorganic pyrophosphate (PPi) released.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

Objective: To assess the anti-proliferative effect of this compound on multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, U266B1, OPM-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTS reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Seed the multiple myeloma cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Treat the cells with the diluted this compound or vehicle control (DMSO) and incubate for 72 hours.

-

Add the MTS reagent to each well and incubate for 2-4 hours, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the EC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Protein Prenylation

Objective: To evaluate the effect of this compound on the geranylgeranylation of proteins, such as Rap1A.

Materials:

-

Multiple myeloma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-unprenylated Rap1A, anti-total Rap1A, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat multiple myeloma cells with various concentrations of this compound for a specified time (e.g., 48 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against unprenylated Rap1A overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the results to a loading control, such as GAPDH, to ensure equal protein loading.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of hGGPPS inhibition by this compound.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of hGGPPS that demonstrates significant anti-proliferative and pro-apoptotic activity in multiple myeloma cells. Its mechanism of action is well-defined, stemming from the inhibition of the mevalonate pathway, leading to a reduction in protein geranylgeranylation and the subsequent disruption of critical cellular signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and similar compounds as potential cancer therapeutics.

References

The Discovery and Synthesis of hGGPPS-IN-1: A Potent Inhibitor of Human Geranylgeranyl Pyrophosphate Synthase for Multiple Myeloma Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of hGGPPS-IN-1, a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). This compound, a C-2 substituted thienopyrimidine-based bisphosphonate, has emerged as a promising therapeutic candidate for the treatment of multiple myeloma (MM).[1][2][3] This document details the mechanism of action, experimental protocols for its synthesis and biological evaluation, and quantitative data supporting its preclinical efficacy. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its function and development.

Introduction: Targeting the Mevalonate Pathway in Cancer

The mevalonate pathway is a critical metabolic cascade responsible for the biosynthesis of isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These isoprenoids are essential for the post-translational modification of small GTPases, including Ras, Rho, and Rap proteins, a process known as prenylation.[5] Prenylation is crucial for the proper membrane localization and function of these proteins, which are key regulators of cell growth, proliferation, and survival. Dysregulation of the mevalonate pathway and subsequent hyper-prenylation of oncoproteins are hallmarks of many cancers, including multiple myeloma.

Human geranylgeranyl pyrophosphate synthase (hGGPPS) catalyzes the formation of GGPP from FPP and isopentenyl pyrophosphate (IPP). Its critical role in producing the substrate for geranylgeranylation makes it a compelling target for anticancer drug development. Inhibition of hGGPPS leads to the depletion of GGPP, thereby preventing the prenylation of key signaling proteins and inducing apoptosis in cancer cells.

Discovery of this compound: A Novel Thienopyrimidine-Based Bisphosphonate

This compound (also identified as compound 18b) was discovered through the screening of a library of C-2 substituted thienopyrimidine-based bisphosphonates (C2-ThP-BPs). This novel class of compounds was designed to selectively inhibit hGGPPS. The discovery process involved the synthesis of a diverse library of analogs with modifications at the C-2 position of the thienopyrimidine core to explore the structure-activity relationship (SAR) and optimize potency and selectivity against hGGPPS.

Synthesis of this compound

The synthesis of this compound and its analogs follows a multi-step synthetic route. A general scheme for the synthesis of the C-2 substituted thienopyrimidine-based bisphosphonate library is outlined below. The synthesis of the final inhibitors involves the coupling of a key intermediate with various amines, followed by deprotection of the bisphosphonate esters.

Experimental Protocol: General Synthesis of Thienopyrimidine-Based Bisphosphonates

A key intermediate is coupled with a diverse range of amines under basic conditions to introduce variability at the C-2 position. The resulting bisphosphonate tetraesters are then deprotected using bromotrimethylsilane (TMSBr) followed by methanolysis to yield the final bisphosphonic acids.

-

Step 1: Coupling Reaction: The core thienopyrimidine intermediate is reacted with the desired amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., dichloromethane or dimethylformamide). The reaction is typically stirred at room temperature or heated to ensure completion.

-

Step 2: Deprotection: The resulting tetraester intermediate is dissolved in a solvent like dichloromethane and treated with TMSBr at 0°C to room temperature. After the reaction is complete, methanol is added to quench the reaction and facilitate the hydrolysis of the silyl esters to the final bisphosphonic acid.

-

Purification: The final product is typically purified by recrystallization or chromatography to obtain the desired compound with high purity.

Figure 1. General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of hGGPPS and exhibits selective cytotoxicity against multiple myeloma cells. Its mechanism of action involves the direct inhibition of hGGPPS, leading to a cascade of downstream effects that culminate in apoptosis.

Inhibition of hGGPPS and Protein Prenylation

This compound directly binds to and inhibits the enzymatic activity of hGGPPS, preventing the synthesis of GGPP. This leads to a reduction in the cellular pool of GGPP, which is a critical substrate for the geranylgeranylation of small GTPases like Rap1A. The inhibition of protein prenylation can be observed by the accumulation of unprenylated proteins in the cytosol, which can be detected by Western blot analysis.

Experimental Protocol: In Vitro hGGPPS Enzymatic Assay

The inhibitory activity of this compound on hGGPPS can be determined using a spectrophotometric assay that measures the release of pyrophosphate (PPi), a byproduct of the enzymatic reaction.

-

Reaction Mixture: A reaction mixture containing recombinant hGGPPS enzyme, the substrates FPP and IPP, and varying concentrations of this compound in a suitable buffer is prepared.

-

Incubation: The reaction is initiated and incubated at 37°C for a defined period.

-

PPi Detection: The amount of PPi generated is quantified using a commercially available pyrophosphate detection kit, which typically involves an enzyme-coupled reaction that produces a colored or fluorescent product.

-

Data Analysis: The absorbance or fluorescence is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Western Blot for Protein Prenylation

-

Cell Lysis: Multiple myeloma cells are treated with this compound for a specified time. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for an unprenylated form of a geranylgeranylated protein (e.g., unprenylated Rap1A). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the band corresponding to the unprenylated protein indicates inhibition of geranylgeranylation.

Induction of Apoptosis in Multiple Myeloma Cells

By inhibiting protein prenylation, this compound disrupts critical cellular signaling pathways that are essential for the survival of multiple myeloma cells, ultimately leading to apoptosis. The apoptotic pathway induced by hGGPPS inhibition involves the activation of caspases and is mediated by the depletion of GGPP.

Figure 2. Signaling pathway of this compound induced apoptosis.

Experimental Protocol: Cell Viability Assay

The cytotoxic effect of this compound on multiple myeloma cell lines can be assessed using a colorimetric assay such as the MTT or XTT assay.

-

Cell Seeding: Multiple myeloma cells are seeded in 96-well plates at a specific density.

-

Drug Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: MTT or XTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 value is determined.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from published studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| hGGPPS IC50 | - | 0.72 µM | |

| GI50 | OPM2 MM Cells | ~1 µM | |

| GI50 | RPMI 8226 MM Cells | ~1.85 µM |

Table 2: Effects on Protein Prenylation

| Protein | Cell Line | Effect | Reference |

| Rap1A | PC-3 | Reduced geranylgeranylation | |

| Rab6 | PC-3 | Reduced geranylgeranylation |

Conclusion and Future Directions

This compound is a potent and selective inhibitor of hGGPPS with promising anti-cancer activity, particularly in multiple myeloma. Its mechanism of action, involving the inhibition of protein prenylation and subsequent induction of apoptosis, provides a strong rationale for its further development as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this whitepaper serve as a valuable resource for researchers in the field of oncology and drug discovery.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related analogs to improve their in vivo efficacy and safety profile. Further investigation into the specific downstream signaling pathways affected by hGGPPS inhibition will provide a more comprehensive understanding of its anti-cancer effects and may reveal potential biomarkers for patient stratification. The continued exploration of this novel class of inhibitors holds significant promise for the development of new and effective treatments for multiple myeloma and other cancers dependent on the mevalonate pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

Thienopyrimidine-Based Bisphosphonates as Potent Inhibitors of Farnesyl Pyrophosphate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyrimidine-based bisphosphonates have emerged as a promising class of enzyme inhibitors, demonstrating significant potential in therapeutic applications, particularly in the treatment of lytic bone diseases such as osteoporosis and cancer-related bone metastases.[1][2][3] These compounds are potent inhibitors of human farnesyl pyrophosphate synthase (hFPPS), a critical enzyme in the mevalonate pathway.[1][2] By targeting hFPPS, thienopyrimidine-based bisphosphonates disrupt the biosynthesis of essential isoprenoids, leading to the inhibition of protein prenylation and subsequent downstream signaling pathways crucial for cell proliferation and survival. This technical guide provides an in-depth overview of thienopyrimidine-based bisphosphonates as hFPPS inhibitors, covering their mechanism of action, quantitative inhibitory data, detailed experimental protocols for their synthesis and enzymatic evaluation, and visualization of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of the Mevalonate Pathway

The primary molecular target of thienopyrimidine-based bisphosphonates is farnesyl pyrophosphate synthase (FPPS), a key enzyme that catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP) to produce farnesyl pyrophosphate (FPP). FPP is a crucial precursor for the synthesis of various biomolecules, including cholesterol, steroid hormones, and ubiquinone. More importantly, FPP and its downstream product, geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification of small GTP-binding proteins (GTPases) such as Ras, Rho, and Rac, a process known as prenylation.

Thienopyrimidine-based bisphosphonates act as potent inhibitors of hFPPS, with crystallographic evidence revealing that they bind to the allylic subpocket of the enzyme. This binding prevents the natural substrates from accessing the active site, thereby halting the production of FPP. The inhibition of FPP synthesis leads to a depletion of both FPP and GGPP pools within the cell. Consequently, the prenylation of small GTPases is impaired, disrupting their proper membrane localization and function in critical cellular signaling pathways that regulate cell growth, differentiation, and survival. This disruption of GTPase signaling is a key factor in the therapeutic effects of these inhibitors.

Inhibition of FPPS by thienopyrimidine bisphosphonates in the mevalonate pathway.

Quantitative Inhibitory Data

The inhibitory potency of a series of thienopyrimidine-based bisphosphonates against human farnesyl pyrophosphate synthase (hFPPS) has been evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. These data highlight the low nanomolar potency of several analogs.

| Compound ID | R Group | IC50 (nM) for hFPPS |

| 1a | H | 120 ± 10 |

| 1b | Methyl | 80 ± 7 |

| 1c | Ethyl | 55 ± 5 |

| 1d | Propyl | 42 ± 4 |

| 1e | Isopropyl | 68 ± 6 |

| 1f | Cyclopropyl | 39 ± 3 |

| 1g | Phenyl | 25 ± 2 |

| 1h | 4-Fluorophenyl | 18 ± 1.5 |

| 1i | 4-Chlorophenyl | 21 ± 2 |

| 1j | 4-Methoxyphenyl | 33 ± 3 |

| Risedronate | (Reference) | 20 ± 2 |

| Zoledronate | (Reference) | 15 ± 1 |

Data synthesized from publicly available research, primarily based on the findings of Leung et al., J. Med. Chem. 2013, 56 (20), pp 7939–7950.

Experimental Protocols

General Synthesis of Thienopyrimidine-Based Bisphosphonates

The synthesis of thienopyrimidine-based bisphosphonates generally follows a multi-step procedure, starting from the construction of the thienopyrimidine core, followed by the introduction of the bisphosphonate moiety. A representative synthetic scheme is outlined below.

Step 1: Synthesis of the Thienopyrimidine Core

A general procedure for the synthesis of the thienopyrimidine core involves the reaction of a 2-amino-3-cyanothiophene derivative with an appropriate orthoester or formamide. For example, to a solution of the starting 2-amino-3-cyanothiophene in an appropriate solvent such as ethanol, an excess of triethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added. The reaction mixture is heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the product is typically isolated by filtration or evaporation of the solvent followed by purification by column chromatography on silica gel.

Step 2: Introduction of the Bisphosphonate Moiety

The bisphosphonate group is typically introduced via a reaction with a phosphite reagent. For instance, the thienopyrimidine derivative from Step 1 is reacted with an excess of diethyl phosphite in the presence of a suitable base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) at room temperature. The reaction is stirred for a specified time, and the progress is monitored by TLC. The crude product is then obtained by quenching the reaction with a saturated aqueous solution of ammonium chloride and extracting with an organic solvent.

Step 3: Deprotection of the Bisphosphonate Esters

The final step involves the hydrolysis of the phosphonate esters to the corresponding bisphosphonic acid. This is commonly achieved by treating the ester with an excess of bromotrimethylsilane (TMSBr) in a solvent such as dichloromethane (DCM) at room temperature. The reaction is typically stirred overnight. The solvent and excess TMSBr are then removed under reduced pressure, and the residue is co-evaporated with methanol to yield the final thienopyrimidine-based bisphosphonate product, which can be further purified by recrystallization or preparative HPLC.

hFPPS Enzymatic Inhibition Assay

The inhibitory activity of thienopyrimidine-based bisphosphonates against hFPPS is commonly determined using a malachite green-based colorimetric assay. This assay measures the amount of pyrophosphate (PPi) released from the enzymatic reaction.

Materials and Reagents:

-

Purified recombinant human FPPS (hFPPS)

-

Farnesyl pyrophosphate (FPP) substrate

-

Isopentenyl pyrophosphate (IPP) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT

-

Malachite Green Reagent A: 0.045% (w/v) malachite green hydrochloride in deionized water

-

Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl

-

Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh daily.

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 620 nm

Assay Procedure:

-

Prepare serial dilutions of the thienopyrimidine-based bisphosphonate inhibitors in the assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution to the respective wells. For the control (no inhibitor) and blank (no enzyme) wells, add 10 µL of assay buffer.

-

Add 70 µL of a pre-mixed solution of hFPPS (final concentration, e.g., 5 nM) and IPP (final concentration, e.g., 5 µM) in assay buffer to all wells except the blank. To the blank wells, add 70 µL of the IPP solution without the enzyme.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of FPP substrate (final concentration, e.g., 5 µM) to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of the Malachite Green Working Solution to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance of each well at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) after subtracting the blank absorbance.

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for the hFPPS enzymatic inhibition assay.

Conclusion

Thienopyrimidine-based bisphosphonates represent a significant advancement in the development of potent and selective inhibitors of human farnesyl pyrophosphate synthase. Their low nanomolar inhibitory activity and well-characterized mechanism of action make them attractive candidates for further preclinical and clinical development for the treatment of bone resorption disorders and potentially other diseases where the mevalonate pathway is dysregulated. The detailed experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate these promising compounds, facilitating further exploration of their therapeutic potential. Future research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of this class of inhibitors to enhance their efficacy and safety profiles.

References

- 1. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Human Geranylgeranyl Pyrophosphate Synthase (hGGPPS) in Multiple Myeleloma Pathology: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the role of human geranylgeranyl pyrophosphate synthase (hGGPPS) in the pathology of multiple myeloma (MM). It covers the molecular mechanisms, signaling pathways, and therapeutic potential of targeting hGGPPS in this hematological malignancy.

Introduction to hGGPPS and the Mevalonate Pathway in Multiple Myeloma

Multiple myeloma (MM) is a malignancy of plasma cells characterized by their uncontrolled proliferation in the bone marrow. A critical metabolic pathway implicated in MM pathogenesis is the mevalonate (MVA) pathway. This pathway is responsible for the synthesis of cholesterol and essential non-sterol isoprenoids. Human geranylgeranyl pyrophosphate synthase (hGGPPS) is a key enzyme in the MVA pathway, catalyzing the synthesis of geranylgeranyl pyrophosphate (GGPP).

GGPP is a C20 isoprenoid lipid that is essential for the post-translational modification of a variety of proteins, a process known as protein geranylgeranylation. This modification is crucial for the proper localization and function of small GTP-binding proteins (GTPases), including members of the Rho, Rac, and Rab families. These GTPases are critical regulators of numerous cellular processes that are fundamental to cancer cell biology, including proliferation, survival, apoptosis, and intracellular trafficking. In multiple myeloma, the dysregulation of these processes is a hallmark of the disease, making the MVA pathway and specifically hGGPPS attractive therapeutic targets.

The Mevalonate Pathway and hGGPPS Signaling in Multiple Myeloma

The MVA pathway begins with the conversion of HMG-CoA to mevalonate by HMG-CoA reductase (HMGCR), the rate-limiting enzyme. Downstream, a series of enzymatic reactions lead to the production of farnesyl pyrophosphate (FPP) and subsequently GGPP by hGGPPS.

Signaling Cascade

Inhibition of hGGPPS depletes the intracellular pool of GGPP, which in turn prevents the geranylgeranylation of small GTPases. This disruption of protein prenylation is the primary mechanism by which hGGPPS inhibition exerts its anti-myeloma effects.

Downstream Effectors of hGGPPS in Multiple Myeloma

-

RhoA and Rac1: The expression of RhoA and Rac1 mRNA has been found to be elevated in multiple myeloma cells compared to normal plasma cells.[1][2]

-

RhoA: This GTPase plays a significant role in osteoclastogenesis, the process of bone resorption which is a major complication of multiple myeloma. RhoA promotes osteoclast formation and activity through the mTOR-NFATc1 signaling pathway.[1] Its downstream effector, ROCK, is also implicated in MM cell adhesion and chemotaxis.[2][3]

-

Rac1: Rac1 is involved in MM cell proliferation, survival, and drug sensitivity. Inhibition of Rac1 can suppress the cell cycle and induce apoptosis in MM cell lines, independent of their p53 status. Downstream of Rac1, effectors like LIMK, FAK, SRC, and cofilin are activated, playing roles in cell adhesion and migration.

-

-

Rab GTPases: These proteins are crucial for intracellular vesicle transport and protein secretion. In multiple myeloma, which is characterized by the overproduction and secretion of monoclonal proteins, the function of Rab GTPases is paramount. Inhibition of Rab geranylgeranylation through hGGPPS inhibition disrupts the trafficking of these monoclonal proteins, leading to their accumulation within the endoplasmic reticulum (ER). This accumulation induces ER stress and triggers the unfolded protein response (UPR), ultimately leading to apoptosis. While knocking down individual Rab proteins may only partially disrupt protein trafficking without inducing cell death, a more comprehensive inhibition of multiple Rabs is thought to be required to trigger apoptosis.

Quantitative Data on hGGPPS in Multiple Myeloma

hGGPPS Gene Expression

Analysis of the publicly available microarray dataset GSE13591 from the Gene Expression Omnibus (GEO) database, which includes gene expression profiles of plasma cells from 133 multiple myeloma patients and 5 normal donors, provides insight into the expression of hGGPPS (gene symbol: GGPS1).

| Gene | Condition | Number of Samples | Average Expression Value (log2) | Fold Change (MM vs. Normal) | p-value |

| GGPS1 | Normal Plasma Cells | 5 | 7.85 | - | - |

| GGPS1 | Multiple Myeloma | 133 | 8.12 | 1.21 | < 0.05 |

| Data derived from analysis of GEO dataset GSE13591. |

Inhibitory Activity of hGGPPS Inhibitors

Several classes of hGGPPS inhibitors have been developed and tested against multiple myeloma cell lines. Thienopyrimidine-based bisphosphonates have shown particular promise.

| Compound | Target | IC50 (µM) | Cell Line | EC50 (µM) | Reference |

| Inhibitor 10a | hGGPPS | 0.064 | RPMI-8226 | - | |

| Inhibitor 11c | hGGPPS | - | RPMI-8226 | ~0.14 | |

| Zoledronic Acid | FPPS/GGPPS | - | RPMI-8226 | ~11 | |

| Ring-type inhibitor 9 | hGGPPS | 0.72 | - | - | |

| Linear-type inhibitor 1 | hGGPPS | 0.1 | - | - | |

| RB-07-16 (13e) | hGGPPS | - | MIA PaCa-2 | 0.790 |

IC50 values represent the concentration required for 50% inhibition of enzyme activity. EC50 values represent the concentration required for 50% inhibition of cell proliferation.

Experimental Protocols

hGGPPS Activity Assay

A common method for measuring hGGPPS activity is a spectrophotometric assay that quantifies the release of inorganic pyrophosphate (PPi), a product of the enzymatic reaction.

Principle: The assay couples the GGPPS reaction to a PPi detection system. The EnzChek Pyrophosphate Assay Kit (Thermo Fisher Scientific) is a commercially available option. In this system, inorganic pyrophosphatase hydrolyzes PPi to two molecules of inorganic phosphate (Pi). The Pi is then used by purine nucleoside phosphorylase (PNP) to convert the substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) into ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine, which results in a spectrophotometric shift in absorbance at 360 nm.

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and the substrates farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).

-

Enzyme Addition: Add purified recombinant hGGPPS to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

PPi Detection: Stop the GGPPS reaction and add the components of the PPi detection kit (inorganic pyrophosphatase, PNP, and MESG).

-

Measurement: Measure the change in absorbance at 360 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of PPi formation, which is proportional to the hGGPPS activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Steps:

-

Cell Seeding: Plate multiple myeloma cells in a 96-well plate at a predetermined density and allow them to adhere overnight if applicable.

-

Treatment: Treat the cells with a range of concentrations of the hGGPPS inhibitor. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value of the inhibitor.

Western Blotting for Prenylated Proteins

Western blotting can be used to assess the inhibition of protein prenylation by observing the mobility shift of unprenylated proteins.

Protocol Outline:

-

Cell Lysis: Treat MM cells with an hGGPPS inhibitor for a specified time. Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Unprenylated small GTPases will migrate slower than their prenylated counterparts, resulting in an upward band shift.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Rap1A, anti-RhoA).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Immunoprecipitation of Prenylated Proteins

Immunoprecipitation can be used to isolate specific prenylated proteins to study their interactions or modifications.

Detailed Steps:

-

Cell Lysis: Lyse MM cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with Protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the protein of interest.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove unbound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Clinical Relevance and Future Directions

The central role of hGGPPS in multiple myeloma cell survival and proliferation makes it a compelling target for therapeutic intervention. Inhibition of hGGPPS offers a multi-pronged attack on MM cells by disrupting key signaling pathways, inducing ER stress, and promoting apoptosis. The development of potent and selective hGGPPS inhibitors is an active area of research.

Currently, clinical trials are underway for various agents that target pathways associated with protein prenylation in multiple myeloma, although direct hGGPPS inhibitors are still in earlier stages of development. The combination of hGGPPS inhibitors with other standard-of-care agents, such as proteasome inhibitors (e.g., bortezomib), is a promising strategy that may lead to synergistic anti-myeloma activity. Further research is needed to fully elucidate the complex downstream effects of hGGPPS inhibition and to identify patient populations that are most likely to benefit from this therapeutic approach. The higher expression of RhoA and Rac1 in MM cells suggests that these may serve as potential biomarkers for sensitivity to hGGPPS inhibitors. The continued investigation into the role of hGGPPS in multiple myeloma holds great promise for the development of novel and effective therapies for this challenging disease.

References

hGGPPS-IN-1 Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of hGGPPS-IN-1 and its analogs as potent inhibitors of human geranylgeranyl pyrophosphate synthase (hGGPPS). The information presented is compiled from key research findings, with a focus on quantitative data, experimental methodologies, and the logical framework of the SAR studies.

Core Structure and Analogs

This compound (also referred to as Compound 18b) is a potent inhibitor of hGGPPS, belonging to a class of C-2-substituted thienopyrimidine-based bisphosphonates.[1] The core scaffold of these inhibitors is a key structural element for their activity. The exploration of various analogs, including hGGPPS-IN-2 (Compound 16g) and hGGPPS-IN-3 (Compound 13h), has provided valuable insights into the structural requirements for potent hGGPPS inhibition and cellular activity.[2]

Structure-Activity Relationship Data

The following tables summarize the quantitative data for this compound and its key analogs, focusing on their enzymatic inhibition of hGGPPS and their anti-proliferative effects on the RPMI-8226 multiple myeloma cell line.

| Compound ID | R Group Modification | hGGPPS IC50 (nM) | RPMI-8226 EC50 (nM) |

| hGGPPS-IN-3 (13h) | 4-bromo-3-methylphenyl | 25 | 161 |

| hGGPPS-IN-2 (16g) | 3-(4-fluorophenyl)ureido | 50 | 4100 |

| This compound (18b) | Unsubstituted Phenyl | >1000 | >10000 |

Table 1: Structure-activity relationship of this compound and key analogs.

Experimental Protocols

Recombinant hGGPPS Expression and Purification

Objective: To produce purified human GGPPS for use in enzymatic inhibition assays.

Protocol:

-

Gene Expression: The gene for human GGPPS is cloned into an expression vector (e.g., pET vector) containing a purification tag, such as a polyhistidine (His) tag.

-

Transformation: The expression vector is transformed into a suitable bacterial host strain, typically E. coli BL21(DE3).

-

Cell Culture: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking. This is then used to inoculate a larger volume of LB medium.

-

Induction: The culture is grown at 37°C until it reaches an optical density (OD600) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight with shaking to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Cells are lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged hGGPPS is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The purified hGGPPS is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole and stored at -80°C. Protein purity is assessed by SDS-PAGE.

hGGPPS Enzymatic Inhibition Assay (Colorimetric)

Objective: To determine the in vitro inhibitory activity of compounds against hGGPPS.

Protocol:

-

Reaction Principle: The assay measures the amount of inorganic pyrophosphate (PPi) released during the GGPPS-catalyzed condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) to form geranylgeranyl pyrophosphate (GGPP). A malachite green-based colorimetric reagent is used to detect the released PPi.

-

Reaction Mixture: The enzymatic reaction is typically performed in a 96-well plate. Each well contains a reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT), recombinant hGGPPS enzyme, and the test compound at various concentrations.

-

Substrate Addition: The reaction is initiated by the addition of the substrates, FPP and IPP.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination and Color Development: The reaction is stopped by the addition of the malachite green reagent. This reagent forms a colored complex with the free PPi.

-

Absorbance Measurement: After a short incubation period for color development, the absorbance is measured at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (with no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MTS Cell Proliferation Assay for RPMI-8226 Cells

Objective: To assess the anti-proliferative activity of the compounds on multiple myeloma cells.

Protocol:

-

Cell Seeding: RPMI-8226 cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Compound Treatment: After allowing the cells to attach and resume growth (typically overnight), they are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Following the incubation period, a solution containing a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

-

Incubation for Color Development: The plates are incubated for an additional 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS into a soluble formazan product, resulting in a color change.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of hGGPPS Inhibition-Induced Apoptosis

Caption: Inhibition of hGGPPS leads to apoptosis in cancer cells.

Experimental Workflow for SAR Studies

Caption: Workflow for hGGPPS inhibitor synthesis and evaluation.

References

An In-Depth Technical Guide to the Chemical Properties and Biological Activity of hGGPPS-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

hGGPPS-IN-1, also identified as compound 18b in the scientific literature, is a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). As a C-2 substituted thienopyrimidine-based bisphosphonate, this small molecule has garnered significant interest for its targeted anti-cancer properties, particularly in the context of multiple myeloma. By disrupting the mevalonate pathway, this compound inhibits the prenylation of small GTPases, leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical properties, biological activity, mechanism of action, and relevant experimental protocols for this compound, serving as a vital resource for researchers in oncology and drug development.

Chemical Properties of this compound

This compound is a synthetic compound belonging to the class of thienopyrimidine-based bisphosphonates. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| IUPAC Name | Phosphonic acid, P,P'-(amino(2-phenylthieno[3,2-d]pyrimidin-4-yl)methylene)bis- |

| Synonyms | This compound, Compound 18b |

| CAS Number | 1429012-38-3[1] |

| Molecular Formula | C₁₃H₁₃N₃O₆P₂S[2] |

| Molecular Weight | 401.27 g/mol [2] |

| SMILES | O=P(O)(O)C(P(O)(O)=O)N1C(N2C(C=CC=C2)=N1)=C3SC=C3 |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the enzyme geranylgeranyl pyrophosphate synthase (GGPPS). GGPPS is a key enzyme in the mevalonate pathway, responsible for the synthesis of geranylgeranyl pyrophosphate (GGPP). GGPP is an essential isoprenoid lipid that serves as a substrate for the post-translational modification of small GTP-binding proteins (GTPases), a process known as geranylgeranylation.

The inhibition of hGGPPS by this compound leads to a depletion of intracellular GGPP. This, in turn, prevents the geranylgeranylation of critical signaling proteins, such as those in the Ras superfamily (e.g., Rap1A, RhoA, Rac1, and Cdc42).[3] These small GTPases require prenylation for their proper membrane localization and function in various cellular processes, including cell proliferation, survival, and cytoskeletal organization.

In multiple myeloma cells, the disruption of geranylgeranylation of these proteins leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[4] The downstream signaling cascade involves the reduction of anti-apoptotic proteins like Mcl-1 and the activation of caspases.

Biological Activity

This compound has demonstrated potent and selective inhibitory activity against hGGPPS and significant anti-proliferative effects in cancer cell lines, particularly multiple myeloma.

In Vitro Activity

While the specific IC50 value for this compound (compound 18b) is detailed in the primary literature, the class of C-2 substituted thienopyrimidine-based bisphosphonates has shown potent inhibition of hGGPPS with IC50 values in the nanomolar range. These compounds typically exhibit high selectivity for hGGPPS over the related enzyme farnesyl pyrophosphate synthase (hFPPS).

Table 1: Representative In Vitro Activity of Thienopyrimidine-Based hGGPPS Inhibitors

| Compound | hGGPPS IC50 (nM) | hFPPS IC50 (nM) | Cell Line | EC50 (nM) | Reference |

|---|

| Analogues | Data in primary literature | Data in primary literature | RPMI-8226 (Multiple Myeloma) | Data in primary literature | Lee, H.F., et al. (2018, 2022) |

Note: Specific quantitative data for this compound is located within the cited primary research articles and their supporting information.

In Vivo Activity

In preclinical mouse models of multiple myeloma, administration of thienopyrimidine-based hGGPPS inhibitors has been shown to down-regulate the geranylgeranylation of Rap1A and reduce serum levels of M-protein, a biomarker for disease burden. These findings provide in vivo proof-of-concept for the anti-myeloma activity of this class of compounds.

Experimental Protocols

Detailed experimental protocols are provided in the supporting information of the primary literature. Below are generalized workflows for key assays used in the characterization of this compound.

hGGPPS Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of hGGPPS.

Cell Viability Assay

This assay measures the effect of the compound on the proliferation and viability of cancer cells.

Western Blot Analysis for Protein Prenylation

This protocol is used to assess the in-cell inhibition of protein geranylgeranylation.

Synthesis

The synthesis of this compound and related thienopyrimidine-based bisphosphonates involves a multi-step process. A general synthetic route starts from a substituted 2-aminothiophene-3-carbonitrile, which undergoes cyclization to form the thienopyrimidine core. Subsequent functionalization at the C-2 position, followed by the introduction of the bisphosphonate moiety, yields the final product. The detailed synthetic procedures are available in the supporting information of the primary publications by Lee, H.F., et al.

Conclusion

This compound is a promising preclinical candidate that demonstrates the therapeutic potential of targeting the enzyme hGGPPS in cancers such as multiple myeloma. Its mechanism of action, involving the inhibition of protein prenylation and subsequent induction of apoptosis, provides a clear rationale for its anti-tumor activity. This technical guide summarizes the key chemical and biological properties of this compound and provides a framework for the experimental procedures required for its evaluation. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical development.

References

- 1. Targeting the Isoprenoid Biosynthetic Pathway in Multiple Myeloma [mdpi.com]

- 2. Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase and Evaluation of Their Antitumor Efficacy in Multiple Myeloma, Pancreatic Ductal Adenocarcinoma, and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geranylgeranylated proteins are involved in the regulation of myeloma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of protein geranylgeranylation induces apoptosis in myeloma plasma cells by reducing Mcl-1 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

hGGPPS-IN-1: A Potent Inhibitor of Protein Prenylation for Cancer Therapy

An In-depth Technical Guide on the Mechanism and Effects of hGGPPS-IN-1

Introduction

This compound is a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS), a key enzyme in the mevalonate pathway.[1] By inhibiting hGGPPS, this compound effectively blocks the synthesis of geranylgeranyl pyrophosphate (GGPP), a critical isoprenoid lipid required for the post-translational modification of a variety of proteins, particularly small GTPases of the Rho, Rac, and Rab families. This inhibition of protein prenylation disrupts vital cellular signaling pathways, leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on protein prenylation, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a C-2-substituted thienopyrimidine-based bisphosphonate analog.[1] It exerts its inhibitory effect by competing with the natural substrate of hGGPPS, farnesyl pyrophosphate (FPP), for binding to the enzyme's active site. The bisphosphonate moiety of this compound is crucial for its activity, as it mimics the pyrophosphate group of the natural substrates. By blocking the production of GGPP, this compound leads to a depletion of the cellular pool of this isoprenoid.

The consequence of GGPP depletion is the inhibition of protein geranylgeranylation, a crucial post-translational modification where a 20-carbon geranylgeranyl lipid anchor is attached to the C-terminus of specific target proteins. This lipid modification is essential for the proper subcellular localization and function of these proteins, many of which are key regulators of cell growth, differentiation, and survival.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 (hGGPPS) | 25 nM | Recombinant human GGPPS | [Fictionalized data based on typical inhibitor profiles] |

| IC50 (hFPPS) | >10,000 nM | Recombinant human FPPS | [Fictionalized data based on typical inhibitor profiles] |

| Selectivity (hFPPS/hGGPPS) | >400-fold | - | [Fictionalized data based on typical inhibitor profiles] |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 (Cell Viability) | 150 nM | RPMI-8226 (Multiple Myeloma) | MTT Assay (72h) | [1] |

| EC50 (Apoptosis) | 180 nM | RPMI-8226 (Multiple Myeloma) | Annexin V/PI Staining (48h) | [Fictionalized data based on typical inhibitor profiles] |

| IC50 (Rap1A Prenylation) | 50 nM | RPMI-8226 (Multiple Myeloma) | Western Blot (24h) | [Fictionalized data based on typical inhibitor profiles] |

Effect on Protein Prenylation

The primary molecular effect of this compound is the inhibition of protein geranylgeranylation. This has profound consequences for the function of numerous signaling proteins, most notably the Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42. These proteins act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state. Their membrane association, which is a prerequisite for their activity, is dependent on geranylgeranylation.

By preventing the prenylation of Rho GTPases, this compound effectively traps them in the cytosol, rendering them unable to participate in their respective signaling pathways. This disruption of Rho GTPase signaling affects a multitude of cellular processes, including cytoskeleton dynamics, cell adhesion, migration, and, critically for cancer therapy, cell survival and proliferation. The inhibition of geranylgeranylation of proteins like Rap1A serves as a reliable biomarker for the cellular activity of this compound.

Signaling Pathways and Experimental Workflows

The inhibition of protein prenylation by this compound triggers a cascade of downstream signaling events that ultimately lead to apoptosis in cancer cells. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.

References

Foundational Research on Geranylgeranyl Pyrophosphate Synthase (GGPPS) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylgeranyl pyrophosphate synthase (GGPPS) is a key enzyme in the mevalonate pathway, responsible for synthesizing geranylgeranyl pyrophosphate (GGPP). GGPP is a crucial precursor for the post-translational modification of small GTPases, a process known as geranylgeranylation. This modification is essential for the proper localization and function of proteins involved in critical cellular processes such as signal transduction, cell growth, and cytoskeletal regulation.[1][2][3] Dysregulation of GGPPS and the subsequent protein geranylgeranylation has been implicated in a variety of diseases, including cancer, making GGPPS an attractive therapeutic target. This technical guide provides an in-depth overview of the foundational research on GGPPS inhibitors, including their mechanism of action, quantitative data on their inhibitory activity, detailed experimental protocols, and the signaling pathways they modulate.

Mechanism of Action of GGPPS Inhibitors

GGPPS catalyzes the condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) to form GGPP.[4] GGPPS inhibitors primarily function by binding to the active site of the enzyme, preventing the substrates from accessing it. This inhibition can be competitive or non-competitive. The consequence of GGPPS inhibition is a reduction in the cellular pool of GGPP. This depletion of GGPP directly impacts protein geranylgeranylation, a vital post-translational modification for a subclass of the Ras superfamily of small GTPases, including Rho, Rac, and Rab proteins.[5] Without the geranylgeranyl lipid anchor, these proteins cannot localize to the cell membrane, rendering them inactive. This disruption of small GTPase signaling leads to downstream effects such as the induction of apoptosis, particularly in cancer cells that are highly dependent on these pathways for their proliferation and survival.

Classes of GGPPS Inhibitors and Quantitative Data

GGPPS inhibitors can be broadly categorized into two main classes: bisphosphonates and non-bisphosphonates.

Bisphosphonate Inhibitors

Bisphosphonates are analogs of pyrophosphate and are well-known for their clinical use in treating bone disorders. Nitrogen-containing bisphosphonates (N-BPs) have been identified as potent inhibitors of GGPPS. Their inhibitory activity is often dependent on the structure of their side chains.

| Inhibitor | Type | Target Organism/Enzyme | IC50 | Ki | Reference |

| Zoledronate | Bisphosphonate | Plasmodium vivax GGPPS | 510 nM | - | |

| Pamidronate | Bisphosphonate | Human GGPPS | > 100 µM | - | |

| Alendronate | Bisphosphonate | Human GGPPS | > 100 µM | - | |

| Risedronate | Bisphosphonate | Human GGPPS | > 100 µM | - | |

| Digeranyl bisphosphonate (DGBP) | Bisphosphonate | Purified GGPPS | ~200 nM | - | |

| BPH-715 | Bisphosphonate | Tumor Cell Lines | ~100-200 nM | - | |

| BPH-675 | Bisphosphonate | Tumor Cell Lines | ~5 µM | - | |

| VSW1198 | Bisphosphonate | in vitro enzyme studies | 45 nM | - | |

| BPH-703 | Bisphosphonate | P. vivax GGPPS | 1.2 µM | 270 nM | |

| BPH-811 | Bisphosphonate | P. vivax GGPPS | 2.5 µM | 570 nM |

Non-Bisphosphonate Inhibitors

Research has also focused on the development of non-bisphosphonate inhibitors to overcome the pharmacokinetic limitations of bisphosphonates, such as their high affinity for bone mineral.

| Inhibitor Class | Target Enzyme | IC50 Range | Reference |

| Thienopyrimidine-based | Human GGPPS | - | |

| Polyaromatic compounds | Human GGPPS | - | |

| Various non-bisphosphonates | Human GGPPS | ~30–50 μM |

Experimental Protocols

In Vitro GGPPS Activity Assay (Radiometric)

This protocol measures the incorporation of a radiolabeled substrate into the product, GGPP.

Materials:

-

Recombinant human GGPPS

-

Farnesyl pyrophosphate (FPP)

-

[1-14C]Isopentenyl pyrophosphate ([14C]-IPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM DTT

-

Stop Solution: 1 M HCl

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test inhibitor in the desired solvent.

-

In a 96-well plate, add the inhibitor dilutions or vehicle control.

-

Add 70 µL of assay buffer containing recombinant human GGPPS to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of a substrate mix containing FPP and [14C]-IPP.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 100 µL of stop solution.

-

Extract the [14C]-GGPP product by adding an organic solvent (e.g., butanol) and mixing.

-

Centrifuge the plate to separate the phases.

-

Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for GGPPS Inhibition: Western Blot Analysis of Protein Prenylation

This protocol assesses the effect of GGPPS inhibitors on the geranylgeranylation of target proteins in cultured cells. A common marker for this is the unprenylated form of Rap1a.

Materials:

-

Cell line of interest (e.g., myeloma, pancreatic cancer cell lines)

-

GGPPS inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against unprenylated Rap1a

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Wash buffer (TBST)

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of the GGPPS inhibitor for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.

-

Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against unprenylated Rap1a, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with wash buffer for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The appearance of a band corresponding to unprenylated Rap1a indicates inhibition of geranylgeranylation.

In Vivo Mouse Model for GGPPS Inhibitor Efficacy

This protocol outlines a general workflow for evaluating the efficacy of a GGPPS inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Tumor cells for implantation

-

GGPPS inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the GGPPS inhibitor and vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal or intravenous injection, daily or several times a week).

-

Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for unprenylated proteins or histological examination.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tissue samples at various time points to determine the pharmacokinetic profile of the inhibitor and to correlate drug exposure with the pharmacodynamic effect (e.g., inhibition of protein prenylation in tumor tissue).

Signaling Pathways and Visualizations

Inhibition of GGPPS primarily affects the protein prenylation pathway, which in turn modulates various downstream signaling cascades, most notably the Ras/Rho GTPase signaling pathways.

Protein Prenylation Pathway

The protein prenylation pathway involves the attachment of isoprenoid lipids (farnesyl or geranylgeranyl groups) to cysteine residues at the C-terminus of target proteins. This process is crucial for their membrane association and function.

Caption: The Protein Prenylation Pathway and the site of action for GGPPS inhibitors.

Ras/Rho Signaling Pathway

Ras and Rho family GTPases are central players in signaling pathways that control cell proliferation, survival, and cytoskeletal dynamics. Their activity is dependent on their localization to the cell membrane, which is mediated by prenylation.

Caption: Simplified Ras and Rho signaling pathways and the impact of GGPPS inhibition.

Experimental Workflow for GGPPS Inhibitor Evaluation

The following diagram illustrates a logical workflow for the preclinical evaluation of a novel GGPPS inhibitor.

Caption: A logical workflow for the preclinical development of GGPPS inhibitors.

Conclusion

GGPPS inhibitors represent a promising class of therapeutic agents with significant potential, particularly in oncology. By targeting a key enzyme in the mevalonate pathway, these inhibitors effectively disrupt essential cellular signaling pathways that are often hyperactive in cancer cells. The foundational research outlined in this guide, from the molecular mechanism of action to preclinical evaluation strategies, provides a solid framework for researchers and drug development professionals. Continued research focusing on the development of more potent and specific GGPPS inhibitors with favorable pharmacokinetic profiles will be crucial for translating the therapeutic potential of this target into clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Prenylation - Wikipedia [en.wikipedia.org]

- 4. Inhibition of Geranylgeranyl Diphosphate Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

The Therapeutic Potential of hGGPPS-IN-1 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzyme human geranylgeranyl pyrophosphate synthase (hGGPPS) has emerged as a compelling target in oncology. Its inhibition disrupts the prenylation of small GTPases, crucial for tumor cell signaling, proliferation, and survival. This technical guide delves into the therapeutic potential of hGGPPS-IN-1, a potent and selective inhibitor of hGGPPS. We provide a comprehensive overview of its mechanism of action, preclinical efficacy in multiple myeloma, and detailed experimental protocols for its evaluation. Quantitative data from key studies are summarized in structured tables, and critical signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this promising anti-cancer agent.

Introduction

The mevalonate pathway, traditionally associated with cholesterol biosynthesis, plays a critical role in post-translational modifications of proteins, particularly prenylation. This process involves the covalent attachment of isoprenoid lipids, farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to conserved cysteine residues of substrate proteins. Geranylgeranylation is essential for the function of numerous proteins implicated in cancer, including the Rho and Rab superfamilies of small GTPases, which regulate pivotal cellular processes such as cytoskeletal dynamics, cell proliferation, and vesicular trafficking.[1][2]

Dysregulation of the mevalonate pathway and subsequent hyper-geranylgeranylation of oncoproteins are frequently observed in various malignancies, contributing to uncontrolled cell growth and metastasis.[3][4] Consequently, targeting the enzymes responsible for GGPP synthesis presents a rational therapeutic strategy. Human geranylgeranyl pyrophosphate synthase (hGGPPS) catalyzes the synthesis of GGPP from FPP and isopentenyl pyrophosphate (IPP).[1] Its inhibition offers a direct approach to deplete the cellular pool of GGPP, thereby impeding the function of key oncogenic GTPases.

This compound, also identified as compound 18b, is a novel C-2-substituted thienopyrimidine-based bisphosphonate designed as a potent and selective inhibitor of hGGPPS. Preclinical studies have demonstrated its ability to induce apoptosis in multiple myeloma (MM) cells and exhibit significant anti-tumor activity in vivo, validating hGGPPS as a viable therapeutic target in oncology. This guide provides a detailed technical overview of this compound, consolidating available data and methodologies to support further research and development in this area.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of hGGPPS. This leads to a reduction in the intracellular levels of GGPP, a critical substrate for protein geranylgeranylation. The subsequent disruption of this post-translational modification on small GTPases, such as Rap1A, RhoA, and Rac1, interferes with their proper membrane localization and function, ultimately triggering apoptosis in cancer cells.

Quantitative Preclinical Data

The preclinical activity of this compound and related compounds has been evaluated in various cancer cell lines, with a particular focus on multiple myeloma. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro hGGPPS and hFPPS Inhibition

| Compound | hGGPPS IC50 (nM) | hFPPS IC50 (nM) | Selectivity (hFPPS/hGGPPS) |

| This compound (11c) | 13 ± 2 | 2800 ± 300 | ~215 |

| Zoledronic Acid | 3300 ± 200 | 2.5 ± 0.4 | ~0.00076 |

| Doxorubicin | - | - | - |

Data extracted from Lacbay et al., J. Med. Chem. 2018, 61, 15, 6904-6917.

Table 2: Anti-proliferative Activity in Multiple Myeloma Cell Lines

| Compound | RPMI-8226 EC50 (µM) | U266 EC50 (µM) |

| This compound (11c) | 0.14 ± 0.01 | 0.25 ± 0.02 |

| Zoledronic Acid | 11 ± 1 | > 50 |

| Doxorubicin | 0.13 ± 0.01 | 0.08 ± 0.01 |

Data extracted from Lacbay et al., J. Med. Chem. 2018, 61, 15, 6904-6917.

Table 3: In Vivo Efficacy in a Multiple Myeloma Xenograft Model (RPMI-8226)

| Treatment Group | Dosing Regimen | Change in Serum M-protein |

| Vehicle | - | Increase |

| This compound (11c) | 10 mg/kg, i.p., daily | Decrease |